Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.
This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:
Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the molecular formula C24H9F18P and a molecular weight of 670.281 g/mol. It features three 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom. The compound is characterized by its high stability and significant electronic effects due to the presence of multiple trifluoromethyl groups, which enhance its utility as a ligand in various catalytic processes. It is insoluble in water and has a melting point between 98°C and 102°C and a boiling point of approximately 128°C to 130°C at reduced pressure (0.5 mmHg) .
P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].
These reactions benefit from the unique steric and electronic properties imparted by the trifluoromethyl groups.
The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine serves various roles in chemical research and industrial applications:
Studies on interaction mechanisms involving tris[3,5-bis(trifluoromethyl)phenyl]phosphine often focus on its role as a ligand in metal complexes. For instance, investigations into its interactions with rhodium have shown that it can significantly influence catalytic activity through electronic modulation. Research has also highlighted how the steric hindrance introduced by the bulky trifluoromethyl groups affects ligand behavior and stability in catalytic systems .
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is part of a broader class of trifluoromethylated phosphines that exhibit similar electronic properties but differ in structure and reactivity. Some notable similar compounds include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tris[4-(trifluoromethyl)phenyl]phosphine | Contains trifluoromethyl groups on para positions | Different steric effects due to para positioning |
Tris[2-(trifluoromethyl)phenyl]phosphine | Trifluoromethyl groups on ortho positions | Potentially different reactivity patterns |
Tris(phenyl)phosphine | No trifluoromethyl groups | Lacks enhanced electronic properties |
The uniqueness of tris[3,5-bis(trifluoromethyl)phenyl]phosphine lies in its specific arrangement of trifluoromethyl groups which contribute to its distinct steric and electronic profile, making it particularly effective as a ligand in catalysis compared to other phosphines.
Irritant